N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid
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Overview
Description
N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid is a unique compound with a distinctive structure that consists of a hydroxynitrophenyl group, a methylidene group, a methylcarbamohydrazonothioic acid moiety, and a characteristic Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid typically involves multiple steps starting from readily available precursors. The primary synthetic route includes:
- Formation of the Hydroxynitrophenyl Intermediate::
Starting with a 4-hydroxybenzaldehyde derivative.
Nitration to introduce the nitro group at the 3-position.
- Condensation Reaction::
The hydroxynitrophenyl intermediate is condensed with N-methylcarbamohydrazonothioic acid under controlled conditions.
This involves the use of solvents like ethanol or methanol and a mild acid catalyst to facilitate the condensation reaction, leading to the formation of the final product with the Z-configuration.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing the reaction conditions to ensure high yield and purity. This includes:
Use of continuous flow reactors to enhance reaction efficiency.
Implementation of purification steps such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation::
N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid undergoes oxidation reactions where the hydroxyl group can be oxidized to a ketone or aldehyde under specific conditions.
- Reduction::
The nitro group in the compound can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) in hydrogenation reactions.
- Substitution::
The hydroxyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
- Oxidation::
Common reagents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and periodate (IO4-).
Reaction conditions typically involve an acidic or basic medium depending on the desired oxidation product.
- Reduction::
Reducing agents like Pd/C, tin (II) chloride (SnCl2), and iron (Fe) in the presence of hydrochloric acid (HCl).
Reaction conditions usually involve mild temperatures and atmospheric pressure for catalytic hydrogenation.
Oxidation reactions can produce ketones, aldehydes, or carboxylic acids.
Reduction reactions typically yield amines.
Substitution reactions result in various derivatives depending on the nucleophile used.
Scientific Research Applications
N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid has significant scientific research applications:
- Chemistry::
Used as a precursor in the synthesis of more complex organic compounds.
Serves as a model compound in studying condensation and oxidation-reduction reactions.
- Biology::
Investigated for its potential as an antimicrobial agent due to its nitrophenyl structure.
Studied in enzyme inhibition assays to understand its interaction with various biological targets.
- Medicine::
Explored for its anti-inflammatory and antioxidant properties.
- Industry::
Utilized in the production of dyes and pigments due to its stable chromophore.
Investigated as a corrosion inhibitor in metal treatments.
Mechanism of Action
The mechanism by which N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid exerts its effects involves several pathways:
- Molecular Targets::
The compound interacts with enzymes, potentially inhibiting their activity by binding to the active site.
The nitrophenyl group can participate in electron transfer processes, influencing cellular redox states.
- Pathways Involved::
The compound may modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX).
It could also affect oxidative stress pathways by acting as an antioxidant or pro-oxidant depending on the cellular context.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid stands out due to its unique combination of functional groups and the Z-configuration.
Similar Compounds::- N-(4-Hydroxy-3-nitrophenyl)formamide::
Lacks the carbamohydrazonothioic acid moiety, resulting in different chemical and biological properties.
- 4-Hydroxy-3-nitrobenzaldehyde::
Similar nitrophenyl structure but lacks the methylcarbamohydrazonothioic acid functionality.
- N-methylcarbamohydrazonothioic acid derivatives::
Variations in the phenyl group lead to differences in reactivity and application.
Properties
IUPAC Name |
1-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-10-9(17)12-11-5-6-2-3-8(14)7(4-6)13(15)16/h2-5,14H,1H3,(H2,10,12,17)/b11-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKUTKNGOVOSOB-WZUFQYTHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C\C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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